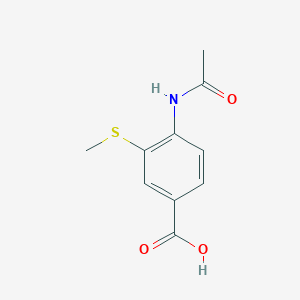

4-Acetamido-3-(methylsulfanyl)benzoic acid

Übersicht

Beschreibung

4-Acetamido-3-(methylsulfanyl)benzoic acid is a compound used for proteomics research . It has a molecular formula of C10H11NO3S and a molecular weight of 225.26 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetamido-3-(methylsulfanyl)benzoic acid are characterized by its molecular weight of 225.26 . More specific properties like melting point, boiling point, or solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

4-Acetamido-3-(methylsulfanyl)benzoic acid is employed as a mediator in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids. This method has been successful in converting various substrates, including benzylic, aliphatic, and heterocyclic compounds, to corresponding carboxylic acids under mild conditions. Notably, this process preserves stereochemistry near the oxidation site, as demonstrated in large-scale syntheses (Rafiee et al., 2018).

Chemical Synthesis and Modifications

The compound has been instrumental in various chemical synthesis processes. For example, it's involved in the synthesis of the acid 4-O-methyl-N-acetylneuraminic, where it undergoes transformations through O-methylation, desulfuration, and other steps (Beau et al., 1978). It's also used in the enantioselective synthesis of the drug Modafinil, demonstrating its utility in producing pharmaceuticals with specific desired properties (Taghizadeh et al., 2016).

Plant Stress Tolerance Induction

In the context of plant biology, benzoic acid derivatives, including 4-Acetamido-3-(methylsulfanyl)benzoic acid, have been found to play a role in inducing multiple stress tolerance in plants. These compounds are effective in inducing tolerance to various stresses such as heat, drought, and chilling, similar to the effects observed with salicylic and acetylsalicylic acids. The structural component of benzoic acid present in these molecules is likely responsible for imparting stress tolerance in plants (Senaratna et al., 2004).

Enzyme Inhibition for Therapeutic Use

The compound has been studied for its potential in inhibiting specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B). Novel derivatives of 3-acetamido-4-methyl benzoic acid have shown significant inhibitory activity against PTP1B, an enzyme associated with type 2 diabetes and obesity. The findings from these studies are critical for designing new therapeutic agents targeting PTP1B (Rakse et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-acetamido-3-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-6(12)11-8-4-3-7(10(13)14)5-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIDNHJBFBCZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetamido-3-(methylsulfanyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

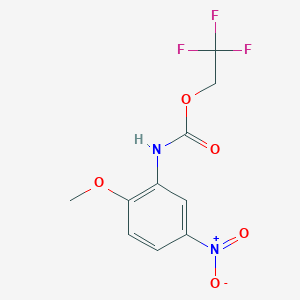

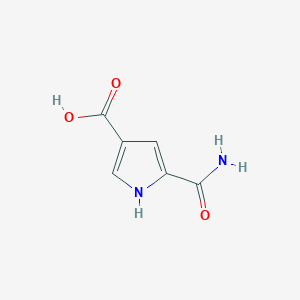

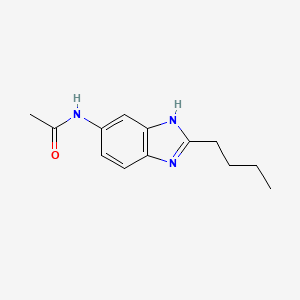

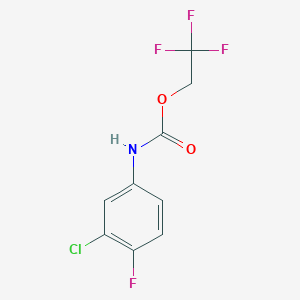

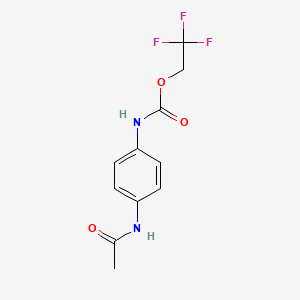

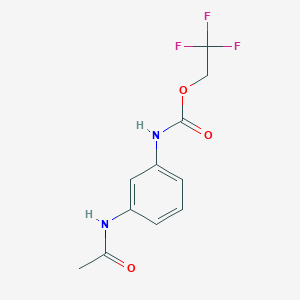

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)

![2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519266.png)

![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)

![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)

![2-{3-Cyano-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B1519281.png)